molecular formula C13H20N2O B13520592 [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

Cat. No.: B13520592
M. Wt: 220.31 g/mol
InChI Key: LDYZMXLDCPUKFZ-DGCLKSJQSA-N
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Description

[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is a chiral compound with a complex structure. It features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at various sites, including the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:

    [(2S,3R)-2-(4-hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanamine: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    [(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2O/c1-15-8-7-11(9-14)13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3/t11-,13-/m1/s1

InChI Key

LDYZMXLDCPUKFZ-DGCLKSJQSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)OC)CN

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)OC)CN

Origin of Product

United States

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